Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate

Übersicht

Beschreibung

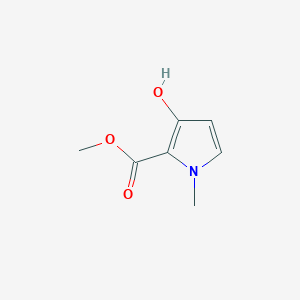

Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate is an organic compound with the molecular formula C7H9NO3. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it a versatile approach for synthesizing pyrrole derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale application of the synthetic routes mentioned above, with optimization for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate has the molecular formula and a molecular weight of approximately 155.15 g/mol. The presence of a hydroxyl group at the 3-position and a carboxylate ester at the 2-position enhances its solubility and biological activity compared to similar compounds .

Pharmaceutical Applications

1. Drug Development:

MMH is being investigated as a lead compound in the development of drugs targeting oxidative stress-related conditions. Its biological activities suggest potential applications in treating various diseases, including neurodegenerative disorders.

2. Anticonvulsant Research:

Preliminary studies indicate that MMH may have anticonvulsant properties, making it a candidate for further investigation in epilepsy treatments. Ongoing research aims to elucidate its effectiveness and safety profile for this application .

3. Antioxidant Activity:

Research has highlighted MMH's antioxidant capabilities, which may be beneficial in formulating supplements or medications aimed at reducing oxidative damage in cells.

Agricultural Chemistry

MMH's properties also extend to agricultural applications, where it can potentially serve as a biopesticide or growth enhancer due to its biological activity against certain pests and pathogens. Its effectiveness in promoting plant growth while minimizing chemical inputs is an area of active research.

Synthesis and Modification

Several synthetic routes have been developed to produce MMH, allowing for modifications that enhance its biological activity or alter its pharmacokinetic properties. The ability to create derivatives of MMH opens avenues for exploring new therapeutic agents with improved efficacy .

Case Study 1: Antioxidant Properties

A study published in the Journal of Medicinal Chemistry explored the antioxidant effects of MMH, demonstrating significant radical scavenging activity. This property is critical for developing formulations aimed at mitigating oxidative stress-related diseases.

Case Study 2: Anticonvulsant Activity

In a recent pharmacological study, MMH was tested alongside established anticonvulsants, showing comparable efficacy in seizure models. This finding warrants further investigation into its mechanism of action and potential clinical applications.

Wirkmechanismus

The mechanism by which methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Hydroxy-1-methyl-1H-pyrazole: This compound shares a similar structure but has a pyrazole ring instead of a pyrrole ring.

Methyl 1-hydroxyindole-3-carboxylate: Another structurally related compound with an indole ring.

Uniqueness

Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Biologische Aktivität

Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate (MMH) is a pyrrole derivative that has garnered attention due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies, emphasizing its significance in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C_6H_7NO_2 and a molecular weight of approximately 155.15 g/mol. The compound features a pyrrole ring structure, characterized by a hydroxyl group at the 3-position and a carboxylate ester at the 2-position, which contribute to its unique chemical properties and biological activities.

Antioxidant Properties

Research indicates that MMH exhibits significant antioxidant activity, making it a candidate for drug development targeting oxidative stress-related diseases. Its ability to scavenge free radicals suggests potential applications in treating conditions associated with oxidative damage.

Anticonvulsant Activity

Preliminary studies have explored the anticonvulsant properties of MMH. These investigations are at an early stage, but initial findings indicate that MMH may serve as a lead compound for developing new anticonvulsant medications. Further research is needed to confirm its efficacy and safety for this application.

Synthesis Methods

Several synthetic routes have been developed for producing this compound. Key methods include:

- Acylation Reactions : Utilizing β-enamino amides with N-protected amino acids.

- Hydroxylation Steps : Introducing hydroxyl groups through selective reactions.

- Esterification Techniques : Modifying carboxylic acids to form esters, enhancing solubility and bioavailability .

Study on Antioxidant Activity

A recent study evaluated the antioxidant capacity of MMH using in vitro assays. The results indicated that MMH significantly reduced oxidative stress markers in cell cultures, supporting its potential therapeutic role in oxidative stress-related diseases.

Investigation of Anticonvulsant Effects

In a preliminary animal model study, MMH was administered to assess its anticonvulsant properties. The findings suggested that MMH reduced seizure frequency compared to control groups, indicating promise for further investigation into its mechanism of action and therapeutic potential.

Comparative Analysis with Related Compounds

The table below summarizes the biological activities of this compound compared to related pyrrole derivatives:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C6H7NO2 | Antioxidant, Anticonvulsant |

| Ethyl 5-(4-methoxyphenyl)-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate | C16H18N2O4 | Anticancer, Anti-inflammatory |

| Diethyl 5-(3-fluorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate | C17H18FNO5 | Antimicrobial |

Q & A

Q. What are the most reliable synthetic routes for Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate, and how can reaction yields be optimized?

Basic Research Question

The compound can be synthesized via esterification or functional group interconversion. A common approach involves using pyrrole derivatives (e.g., pyrrole-2-carboxylic acid) as starting materials. For example, ethyl pyrrole-2-carboxylate derivatives are synthesized via trichloroacetyl chloride-mediated reactions under controlled anhydrous conditions . To optimize yields:

- Use high-purity reagents to minimize side reactions.

- Monitor reaction progress via TLC or HPLC to terminate reactions at peak product formation.

- Employ column chromatography (silica gel, ethyl acetate/hexane gradients) for purification, as described for structurally similar esters .

Q. How can crystallographic data for this compound be validated to resolve structural ambiguities?

Basic Research Question

X-ray crystallography remains the gold standard. Key steps include:

- Data Collection : Use high-resolution detectors (e.g., Bruker D8 Venture) to minimize noise.

- Refinement : Apply SHELXL for small-molecule refinement, leveraging its robust handling of hydrogen bonding and torsional angles .

- Validation : Cross-check with ORTEP-3 for thermal ellipsoid visualization and PLATON for symmetry checks .

Discrepancies in bond lengths or angles >3σ should prompt re-examination of data collection or refinement parameters.

Q. What advanced spectroscopic techniques are critical for confirming the hydroxyl and ester functionalities in this compound?

Basic Research Question

- FT-IR : Identify the O–H stretch (3200–3600 cm⁻¹) and ester C=O (1700–1750 cm⁻¹).

- NMR :

- ¹H NMR : Hydroxy proton appears as a broad singlet (~δ 5–6 ppm); ester methyl groups resonate at δ 3.7–3.9 ppm .

- ¹³C NMR : Ester carbonyl at δ 165–170 ppm; aromatic carbons in the pyrrole ring at δ 110–130 ppm .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error for exact mass validation .

Q. How do steric and electronic effects influence the reactivity of the pyrrole ring in derivatization reactions?

Advanced Research Question

The 3-hydroxy and 1-methyl groups impose steric hindrance and electronic modulation:

- Steric Effects : The 1-methyl group restricts electrophilic substitution at the adjacent position, favoring reactivity at C-4 or C-5 .

- Electronic Effects : The hydroxyl group activates the ring via electron donation, enabling regioselective alkylation or acylation. For example, in similar compounds, trifluoromethylation occurs preferentially at C-4 under mild Lewis acid catalysis .

- Experimental Design : Use DFT calculations (e.g., Gaussian 16) to map electrostatic potentials and predict reactive sites .

Q. How can conflicting spectral data from different research groups be systematically resolved?

Advanced Research Question

Discrepancies often arise from solvent effects, impurities, or instrumentation calibration. Mitigation strategies:

- Standardization : Use deuterated solvents (e.g., DMSO-d₆ for NMR) and internal standards (e.g., TMS).

- Collaborative Validation : Cross-validate spectra with independent labs, as done for ethyl pyrrole-2-carboxylate derivatives .

- Data Deposition : Share raw data in repositories like CCDC or PubChem to enable meta-analyses .

Q. What computational methods are effective in predicting the metabolic pathways of this compound?

Advanced Research Question

- In Silico Tools : Use SwissADME or ADMET Predictor to identify potential Phase I/II metabolism sites (e.g., ester hydrolysis or hydroxyl glucuronidation) .

- Docking Studies : Simulate interactions with cytochrome P450 enzymes (CYP3A4, CYP2D6) using AutoDock Vina .

- Experimental Cross-Check : Compare predictions with in vitro microsomal assays, as demonstrated for pyrazole-carboxylate analogs .

Q. How can synthetic byproducts be identified and minimized during scale-up?

Advanced Research Question

- Byproduct Profiling : Use LC-MS/MS to detect trace impurities (e.g., dimerization products or oxidation intermediates) .

- Process Optimization :

- Reduce reaction time to limit decomposition.

- Employ flow chemistry for better heat/mass transfer, as seen in pyrrole-ester syntheses .

- Use scavengers (e.g., polymer-bound triphenylphosphine) to quench reactive intermediates .

Q. What strategies are recommended for resolving crystallographic disorder in the pyrrole ring?

Advanced Research Question

Disorder often arises from rotational flexibility or solvent inclusion:

- Data Collection : Cool crystals to 100 K to minimize thermal motion .

- Refinement : Apply SHELXL’s PART instruction to model alternative conformers and assign occupancy factors .

- Validation : Check R-factor gaps (>5% may indicate unresolved disorder) and use PLATON’s SQUEEZE to account for solvent regions .

Eigenschaften

IUPAC Name |

methyl 3-hydroxy-1-methylpyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-8-4-3-5(9)6(8)7(10)11-2/h3-4,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJHSYAMEFMNNBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C1C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40715989 | |

| Record name | Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40715989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113602-62-3 | |

| Record name | Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40715989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.